molecular formula C13H17ClN4O2 B12215904 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12215904
M. Wt: 296.75 g/mol
InChI Key: FHQSQJHNHXCNCE-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a pyrazole-based small molecule featuring a carboxamide group at position 3, a methyl substituent at position 2, and a (2-methoxyphenyl)methylamino moiety at position 5 of the pyrazole ring. The hydrochloride salt form enhances its solubility and stability, a common strategy for improving pharmacokinetic properties in drug development .

Properties

Molecular Formula

C13H17ClN4O2

Molecular Weight

296.75 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N4O2.ClH/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2;/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16);1H

InChI Key

FHQSQJHNHXCNCE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2OC)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenylmethylamine derivative.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives and hydrochloride salts, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name (CAS/ID if available) Substituents (Pyrazole Positions) Key Features Reference
Target compound 2-methyl; 3-carboxamide; 5-(2-methoxyphenyl)methylamino Hydrochloride salt enhances solubility; 2-methoxy group may influence binding
5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3-phenyl; 5-(2-methoxyphenyl) Lacks carboxamide group; dihydro-pyrazole structure reduces aromaticity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (247584-10-7) 1-methyl; 3-propyl; 4-amino; 5-carboxamide Propyl and amino groups may enhance metabolic stability
Pazopanib Hydrochloride (635702-64-6) Benzenesulfonamide; pyrimidine; indazolyl groups Multikinase inhibitor; sulfonamide and pyrimidine enhance target affinity
5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride 5-(ethylpyrazole)methylamino Ethylpyrazole substituent may alter steric interactions compared to methoxy

Key Observations

Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound (position 5) is distinct from phenyl, chlorophenyl, or bromophenyl substituents in other pyrazole analogs (e.g., compounds in ). Carboxamide vs. Carboximidamide: The target compound’s carboxamide group (position 3) contrasts with carboximidamide in compounds. Carboxamide is less basic, which may reduce off-target interactions compared to carboximidamide derivatives .

Hydrochloride Salt Advantages: The hydrochloride salt form, shared with Pazopanib Hydrochloride and 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide Hydrochloride, improves aqueous solubility, facilitating oral bioavailability and formulation stability .

Comparison with Pazopanib :

  • Pazopanib’s benzenesulfonamide and pyrimidine groups confer broad kinase inhibition (e.g., VEGFR), whereas the target compound’s simpler pyrazole scaffold may limit its target spectrum. However, the 2-methoxy group could enable selectivity for specific receptors .

Table 2: Inferred Pharmacokinetic Properties

Property Target Compound 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide HCl Pazopanib HCl
Solubility High (due to HCl) Moderate-High High
Metabolic Stability Likely moderate (methoxy group) High (propyl/amino groups) Low (complex metabolism)
Target Selectivity Narrow (pyrazole core) Moderate Broad (multikinase)

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological data (e.g., IC50, toxicity) are available for the target compound. Inferences are drawn from structurally related compounds.
  • Future Directions : Synthesis and testing of analogs with varied substituents (e.g., halogenation at the phenyl ring) could optimize activity, as seen in ’s SAR studies .

Biological Activity

5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, while providing insights from various studies.

Chemical Structure and Properties

The compound is characterized by its pyrazole core, which is known for diverse biological activities. Its structural formula can be represented as follows:

C12H16N4O2HCl\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{HCl}

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects on HeLa, CAKI-I, PC-3, MiaPaca-2, and A549 cancer cells. The growth inhibition values (GI50) for these cell lines were reported as follows:

Cell LineGI50 (µM)
HeLa3.79
CAKI-I12.50
PC-342.30
MiaPaca-2Not specified
A549Not specified

These results indicate a promising potential for this compound in cancer therapy .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory activity was comparable to standard anti-inflammatory drugs like dexamethasone:

CytokineInhibition (%) at 10 µM
TNF-α61–85%
IL-676–93%

This suggests that the compound may serve as a viable candidate for treating inflammatory conditions .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against various bacterial strains. It was tested against Mycobacterium tuberculosis and other pathogens with promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.63–1.26 µM
E. coliNot specified
Bacillus subtilisNot specified

The compound exhibited potent activity against Mycobacterium tuberculosis, although it showed limited efficacy in vivo due to rapid metabolism .

The biological activities of 5-[(2-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide are hypothesized to be mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown inhibition of various kinases involved in cancer progression.
  • Cytokine Modulation : The compound may alter cytokine signaling pathways, thereby reducing inflammation.
  • DNA Interaction : Some pyrazole derivatives are known to bind to DNA, affecting replication and transcription processes.

Case Studies

A notable study reported the synthesis and biological evaluation of similar pyrazole derivatives, which exhibited significant anticancer activity against multiple cell lines and showed promise in modulating inflammatory responses . Another study emphasized the need for further research into the metabolic pathways affecting the in vivo efficacy of these compounds .

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